N-(2-(1H-Pyrazol-3-yl)-1H-indol-6-yl)acetamide
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Overview
Description
N-(2-(1H-Pyrazol-3-yl)-1H-indol-6-yl)acetamide is a complex organic compound that features both pyrazole and indole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-Pyrazol-3-yl)-1H-indol-6-yl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole and indole intermediates, which are then coupled through acylation reactions. The reaction conditions often involve the use of solvents like toluene or ethanol and catalysts such as triethylamine .
Industrial Production Methods
Techniques such as continuous flow synthesis and the use of automated reactors could be employed to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-Pyrazol-3-yl)-1H-indol-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetamide group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding carboxylic acids, while reduction could produce amines or alcohols .
Scientific Research Applications
N-(2-(1H-Pyrazol-3-yl)-1H-indol-6-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-(2-(1H-Pyrazol-3-yl)-1H-indol-6-yl)acetamide exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate biological pathways and lead to the observed bioactivities .
Comparison with Similar Compounds
Similar Compounds
N-(2-(1H-Pyrazol-1-yl)phenyl)-picolinamide: Similar in structure but with a picolinamide group instead of an indole moiety.
2-(4-Methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(2-thienylmethyl)acetamide: Contains a thienylmethyl group, offering different electronic properties.
Uniqueness
N-(2-(1H-Pyrazol-3-yl)-1H-indol-6-yl)acetamide is unique due to its combination of pyrazole and indole rings, which provide a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
CAS No. |
827318-22-9 |
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Molecular Formula |
C13H12N4O |
Molecular Weight |
240.26 g/mol |
IUPAC Name |
N-[2-(1H-pyrazol-5-yl)-1H-indol-6-yl]acetamide |
InChI |
InChI=1S/C13H12N4O/c1-8(18)15-10-3-2-9-6-13(16-12(9)7-10)11-4-5-14-17-11/h2-7,16H,1H3,(H,14,17)(H,15,18) |
InChI Key |
NMEBPQDGIXBYEX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)C=C(N2)C3=CC=NN3 |
Origin of Product |
United States |
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